molecular formula C14H18N2O4 B2566895 Methyl 2-(cyclohexylamino)-5-nitrobenzoate CAS No. 83909-56-2

Methyl 2-(cyclohexylamino)-5-nitrobenzoate

Cat. No.: B2566895
CAS No.: 83909-56-2
M. Wt: 278.308
InChI Key: NHNFUZCKCYJLCS-UHFFFAOYSA-N
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Description

Methyl 2-(cyclohexylamino)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyclohexylamino group and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclohexylamino)-5-nitrobenzoate typically involves the esterification of 2-(cyclohexylamino)-5-nitrobenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclohexylamino)-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Hydrochloric acid or sodium hydroxide, water as a solvent.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-(cyclohexylamino)-5-aminobenzoate.

    Substitution: 2-(cyclohexylamino)-5-nitrobenzoic acid.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

Methyl 2-(cyclohexylamino)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclohexylamino)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclohexylamino group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(cyclohexylamino)-4-nitrobenzoate: Similar structure but with the nitro group in a different position.

    Methyl 2-(cyclohexylamino)-5-chlorobenzoate: Similar structure but with a chlorine atom instead of a nitro group.

    Methyl 2-(cyclohexylamino)-5-methoxybenzoate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

Methyl 2-(cyclohexylamino)-5-nitrobenzoate is unique due to the specific positioning of the nitro group, which can influence its chemical reactivity and biological activity. The presence of both the cyclohexylamino and nitro groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

methyl 2-(cyclohexylamino)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-20-14(17)12-9-11(16(18)19)7-8-13(12)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNFUZCKCYJLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83909-56-2
Record name methyl 2-(cyclohexylamino)-5-nitrobenzoate
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